molecular formula C30H41NO4S B6350913 (R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected CAS No. 1212247-04-5

(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected

Cat. No.: B6350913
CAS No.: 1212247-04-5
M. Wt: 511.7 g/mol
InChI Key: PVOLXHPPTSGWIX-MUUNZHRXSA-N
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Description

(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected, is a specialized compound used in scientific research due to its unique structural properties and potential biological activity. This compound is characterized by the presence of an amino group, a dodecylthio group, and a protected FMOC (9-fluorenylmethoxycarbonyl) group, which makes it a valuable tool in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (R)-2-amino-3-(dodec-1-ylthio)propanoic acid as the starting material.

  • FMOC Protection: The amino group is protected using FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) to form the N-FMOC protected derivative.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-FMOC protected compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

Types of Reactions:

  • Deprotection: The FMOC group can be removed using reagents such as piperidine or trifluoroacetic acid (TFA), resulting in the free amino group.

  • Oxidation/Reduction: The thiol group can undergo oxidation to form a disulfide bond or reduction to form a thiolate anion.

  • Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Deprotection: Piperidine or TFA in dichloromethane (DCM).

  • Oxidation: Hydrogen peroxide (H2O2) or iodine (I2).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Deprotection: Free amino group derivative.

  • Oxidation: Disulfide derivatives.

  • Reduction: Thiolate anions.

  • Substitution: Various substituted amino derivatives.

Properties

IUPAC Name

(2S)-3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOLXHPPTSGWIX-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and peptide chemistry.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected, exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • (S)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected: The enantiomer of the compound, which may have different biological activity.

  • 2-Amino-3-(dodec-1-ylthio)propanoic acid: The unprotected form of the compound.

  • Other FMOC-protected amino acids: Similar compounds with different side chains or amino acids.

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